Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- is a complex organic compound that belongs to the class of aromatic carboxylic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of benzamide with sodium hydroxide, followed by hydrolysis to yield sodium benzoate and ammonia . Another approach involves the oxidation of methyl benzene (toluene) using a powerful oxidizing agent like alkaline potassium permanganate to produce benzoic acid .
Industrial Production Methods
Industrial production of benzoic acid typically involves the catalytic oxidation of toluene with air in the presence of vanadium pentoxide (V2O5) or manganese and cobalt acetates . This method is efficient and widely used in the chemical industry to produce large quantities of benzoic acid.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to phenol using strong oxidizing agents.
Reduction: Reduction of the compound can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid.
Major Products
Oxidation: Phenol.
Reduction: Various reduced forms depending on the specific conditions and reagents used.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of preservatives, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it inhibits the growth of microorganisms by disrupting their cell membranes and metabolic processes . In the treatment of urea cycle disorders, it binds to amino acids, leading to their excretion and a decrease in ammonia levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with similar antimicrobial properties.
Phenylacetic Acid: Another aromatic carboxylic acid with applications in the synthesis of pharmaceuticals and fragrances.
Salicylic Acid: An aromatic carboxylic acid with anti-inflammatory and analgesic properties, commonly used in skincare products.
Uniqueness
Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]- is unique due to its complex structure, which includes a piperidine and phenyl group
Eigenschaften
CAS-Nummer |
83895-71-0 |
---|---|
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
4-[2-oxo-2-[(2-piperidin-1-ylphenyl)methylamino]ethyl]benzoic acid |
InChI |
InChI=1S/C21H24N2O3/c24-20(14-16-8-10-17(11-9-16)21(25)26)22-15-18-6-2-3-7-19(18)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-15H2,(H,22,24)(H,25,26) |
InChI-Schlüssel |
OWQINDSGRLHZLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=CC=C2CNC(=O)CC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.